molecular formula C12H17NS B7860943 N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine

N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine

Cat. No.: B7860943
M. Wt: 207.34 g/mol
InChI Key: OEDNJBMSRVYPIQ-UHFFFAOYSA-N
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Description

N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine moiety attached to a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine
  • N-{[4-(Methylsulfanyl)phenyl]methyl}cyclohexanamine

Uniqueness

N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct chemical and physical properties compared to its cyclopentanamine and cyclohexanamine analogs

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDNJBMSRVYPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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